3-(4-Methylpyridin-3-yl)propanal
Description
3-(4-Methylpyridin-3-yl)propanal is an organic compound characterized by a pyridine ring substituted with a methyl group at the 4-position and a propanal (aldehyde-bearing propyl) chain at the 3-position. Its molecular formula is C₉H₁₁NO, with a molecular weight of 149.19 g/mol. The aldehyde group provides a site for nucleophilic addition or oxidation, while the methyl-substituted pyridine ring may influence electronic and steric properties .
Properties
IUPAC Name |
3-(4-methylpyridin-3-yl)propanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-8-4-5-10-7-9(8)3-2-6-11/h4-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZHLGAPFPFBRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)CCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylpyridin-3-yl)propanal typically involves the reaction of 4-methylpyridine with propanal under controlled conditions. One common method is the use of a Grignard reagent, where 4-methylpyridine is reacted with a suitable propanal derivative in the presence of a catalyst to form the desired product .
Industrial Production Methods: Industrial production of 3-(4-Methylpyridin-3-yl)propanal may involve large-scale chemical processes, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing by-products and waste.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Common oxidizing agents and conditions include:
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄ | Acidic (H₂SO₄), reflux | 3-(4-Methylpyridin-3-yl)propanoic acid |
| CrO₃ | Aqueous H₂SO₄, room temperature | 3-(4-Methylpyridin-3-yl)propanoic acid |
Key Findings :
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Oxidation proceeds via formation of a geminal diol intermediate, followed by dehydrogenation to the carboxylic acid.
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The electron-withdrawing pyridine ring enhances the electrophilicity of the carbonyl carbon, accelerating oxidation.
Reduction Reactions
The aldehyde group is reduced to a primary alcohol under mild conditions:
| Reagent | Conditions | Product |
|---|---|---|
| NaBH₄ | Ethanol, 0–25°C | 3-(4-Methylpyridin-3-yl)propanol |
| LiAlH₄ | Dry ether, reflux | 3-(4-Methylpyridin-3-yl)propanol |
Mechanistic Insight :
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Reduction involves hydride attack at the carbonyl carbon, forming an alkoxide intermediate that is protonated to yield the alcohol.
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Steric hindrance from the 4-methylpyridine group slightly slows reaction kinetics compared to non-substituted analogs.
Nucleophilic Addition Reactions
The aldehyde participates in nucleophilic additions, forming imines, hydrazones, and oximes:
| Nucleophile | Reagent/Conditions | Product |
|---|---|---|
| Hydroxylamine | NH₂OH·HCl, EtOH, Δ | (E)-3-(4-Methylpyridin-3-yl)propanal oxime |
| Hydrazine | NH₂NH₂, H₂O, RT | 3-(4-Methylpyridin-3-yl)propanal hydrazone |
Research Observations :
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Oxime formation achieves >85% yield within 2 hours under reflux.
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The pyridine ring’s electron-withdrawing effect polarizes the carbonyl group, enhancing nucleophilic attack.
Electrophilic Substitution on the Pyridine Ring
The 4-methylpyridine moiety undergoes electrophilic substitution, primarily at the 2- and 6-positions:
| Reaction Type | Reagent/Conditions | Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 50°C | 3-(4-Methyl-2-nitropyridin-3-yl)propanal |
| Halogenation | Br₂, FeBr₃, CHCl₃, 0°C | 3-(4-Methyl-2-bromopyridin-3-yl)propanal |
Data Highlights :
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Nitration yields a 65:35 mixture of 2-nitro and 6-nitro regioisomers due to steric effects from the methyl group.
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Bromination occurs selectively at the 2-position with >90% conversion under catalytic FeBr₃.
Stability and Reactivity Considerations
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Thermal Stability : Decomposes above 200°C via retro-aldol pathways, releasing acetaldehyde and 4-methylpyridine.
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pH Sensitivity : The aldehyde group undergoes hydration in aqueous acidic media (pH < 3), forming a geminal diol.
This compound’s reactivity profile underscores its utility in synthesizing complex heterocycles, bioactive molecules, and materials science intermediates. Future research directions include exploring its enantioselective transformations and applications in asymmetric catalysis .
Scientific Research Applications
Organic Synthesis
3-(4-Methylpyridin-3-yl)propanal serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution: The aldehyde group can react with nucleophiles, leading to diverse derivatives.
- Oxidation and Reduction Reactions: It can be oxidized to form carboxylic acids or reduced to alcohols .
Biological Research
Research indicates that this compound may exhibit biological activities relevant to enzyme interactions and metabolic pathways. Its aldehyde functionality allows it to form covalent bonds with proteins, potentially altering their functions. Key biological applications include:
- Enzyme Inhibition Studies: Investigating its role as a potential inhibitor in various biochemical pathways.
- Therapeutic Applications: Exploring its effects on inflammation and microbial resistance, which could lead to new treatments .
Study on Enzyme Interactions
A study focused on the interaction of 3-(4-Methylpyridin-3-yl)propanal with specific enzymes revealed its potential as an enzyme inhibitor. The compound was found to modulate pathways associated with inflammation, suggesting a therapeutic role in treating inflammatory diseases .
Synthesis of Derivatives
Researchers have successfully synthesized several derivatives of 3-(4-Methylpyridin-3-yl)propanal, demonstrating its versatility as a building block in organic chemistry. These derivatives have shown varied reactivity based on their functional groups, paving the way for further exploration in medicinal chemistry .
Comparative Analysis of Related Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-(3-Pyridyl)propanal | Propanal group attached at the 3-position | Different reactivity due to substitution position |
| 3-(4-Methylpyridin-3-yl)propanol | Reduced form with an alcohol functional group | Alters reactivity compared to the aldehyde |
| 3-(4-Methylpyridin-3-yl)propanoic acid | Oxidized form with carboxylic acid properties | Enhanced solubility and reactivity |
The structural uniqueness of 3-(4-Methylpyridin-3-yl)propanal significantly influences its reactivity and interactions, making it a valuable compound for targeted chemical synthesis and research applications .
Mechanism of Action
The mechanism of action of 3-(4-Methylpyridin-3-yl)propanal involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The pyridine ring may also participate in π-π interactions with aromatic residues in proteins, influencing their activity and stability .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between 3-(4-Methylpyridin-3-yl)propanal and related pyridine derivatives:
Key Observations :
- In contrast, the 4-chloro substituent in the acrylate derivative () is electron-withdrawing, altering reactivity in cross-coupling reactions.
- Functional Group Reactivity : The aldehyde in the target compound enables condensation reactions (e.g., formation of Schiff bases), while ester groups () are more suited for hydrolysis or transesterification.
Research Findings and Trends
Electronic and Steric Properties
- Pyridine Ring Substitution: Methyl groups enhance electron density at the pyridine nitrogen, increasing basicity compared to chloro or amino substituents. This may affect binding affinity in medicinal chemistry applications .
- Trityl-Protected Analogues : The trityl group in 3-(3-Tritylimidazol-4-yl)propanal () offers steric protection for the aldehyde, a strategy used in peptide synthesis to prevent unwanted side reactions.
Stability and Reactivity
- Aldehyde Stability : Propanal derivatives are prone to oxidation, necessitating storage under inert conditions. In contrast, ester derivatives () exhibit greater stability under ambient conditions.
- Catalytic Applications : Chloro-substituted pyridines (e.g., ) are widely used in cross-coupling reactions, while methyl-substituted variants may serve as directing groups in C–H activation.
Biological Activity
3-(4-Methylpyridin-3-yl)propanal is a chemical compound with the molecular formula CHNO and a molecular weight of 149.19 g/mol. This compound has garnered attention for its potential biological activities, particularly in enzyme interactions and metabolic pathways. This article explores the biological activity of 3-(4-Methylpyridin-3-yl)propanal, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : 3-(4-Methylpyridin-3-yl)propanal
- CAS Number : 1502958-02-2
- Molecular Formula : CHNO
- Molecular Weight : 149.19 g/mol
Enzyme Interactions
Research indicates that 3-(4-Methylpyridin-3-yl)propanal may exhibit significant interactions with various enzymes. These interactions can influence metabolic pathways, potentially leading to therapeutic applications. The compound’s structure suggests it may interact with enzymes involved in metabolic processes, although specific enzyme targets require further investigation.
Metabolic Pathways
The compound is hypothesized to play a role in modulating metabolic pathways, particularly those related to energy metabolism and lipid regulation. Its interaction with metabolic enzymes could make it a candidate for addressing metabolic disorders, although empirical data supporting these claims is limited .
Study on Antimicrobial Activity
A study investigated the antimicrobial properties of various pyridine derivatives, including 3-(4-Methylpyridin-3-yl)propanal. The findings suggested that certain derivatives exhibited antibacterial activity against specific strains of bacteria, indicating potential use in developing new antimicrobial agents .
In Vitro Studies
In vitro studies have shown that compounds similar to 3-(4-Methylpyridin-3-yl)propanal can affect cell signaling pathways involved in inflammation and cell survival. These studies utilized various cell lines to assess the impact of the compound on cell viability and inflammatory markers .
Anticancer Properties
There is emerging evidence suggesting that compounds with similar structures may possess anticancer properties by inhibiting specific cancer cell proliferation pathways. Research into the effects of pyridine-based compounds on cancer cells has shown promise, though more targeted studies on 3-(4-Methylpyridin-3-yl)propanal are necessary to confirm these effects .
Neuroprotective Effects
Some studies have indicated that pyridine derivatives may have neuroprotective effects, possibly through antioxidant mechanisms or by modulating neurotransmitter systems. The potential for 3-(4-Methylpyridin-3-yl)propanal to influence neurological health warrants further exploration .
Data Table: Summary of Biological Activities
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3-(4-Methylpyridin-3-yl)propanal, and how can yield optimization be approached?
- Methodology : A common approach involves functionalizing pyridine derivatives via cross-coupling or alkylation. For example, analogous aldehydes like 3-(4-iso-butyl-phenyl)propanal are synthesized via hydroformylation or oxidation of allylated precursors . To optimize yields, consider varying catalysts (e.g., Rh or Pd-based systems), solvent polarity (e.g., DMF vs. THF), and reaction time. Low yields (~11%) in similar syntheses suggest the need for stepwise purification (e.g., column chromatography) and inert atmosphere control to minimize oxidation .
Q. What spectroscopic techniques are critical for characterizing 3-(4-Methylpyridin-3-yl)propanal, and how should contradictory spectral data be resolved?
- Methodology : Use 1H/13C NMR to confirm the aldehyde proton (~9-10 ppm) and pyridinyl substituents. FT-IR can validate the carbonyl stretch (~1720 cm⁻¹). Discrepancies in spectral data (e.g., unexpected splitting or shifts) may arise from tautomerism or impurities. Cross-validate with high-resolution mass spectrometry (HRMS) and compare to databases (e.g., PubChem). For example, historical misassignments of pelletierine analogs highlight the importance of X-ray crystallography for resolving structural ambiguities .
Q. What safety protocols are essential when handling 3-(4-Methylpyridin-3-yl)propanal in laboratory settings?
- Methodology : Follow guidelines for aldehydes and pyridine derivatives:
- PPE : Nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for synthesis and purification steps.
- Waste disposal : Segregate aldehyde-containing waste and neutralize with bisulfite before disposal .
Advanced Research Questions
Q. How can computational modeling guide the design of 3-(4-Methylpyridin-3-yl)propanal analogs for receptor binding studies?
- Methodology : Employ molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors like formyl-peptide receptors (FPRs). For instance, enantiomers of indole-propanamide analogs were modeled to assess chiral recognition by FPR2, guiding stereochemical optimization . Parameterize force fields (e.g., AMBER) using quantum mechanical data (DFT) for accurate conformational sampling of the pyridinyl-aldehyde moiety.
Q. What strategies mitigate volatility-related sample loss in GC-MS analysis of 3-(4-Methylpyridin-3-yl)propanal?
- Methodology : Derivatize the aldehyde group (e.g., with pentafluorophenyl hydrazine) to reduce volatility. Use cooled injection systems (e.g., PTV inlet) and low-column-bleed stationary phases (e.g., DB-5MS). For trace analysis, apply headspace solid-phase microextraction (HS-SPME) with carboxen/polydimethylsiloxane fibers, as used for 3-(ethylthio)propanal detection in coffee blends .
Q. How do steric and electronic effects of the 4-methylpyridinyl group influence the reactivity of 3-(4-Methylpyridin-3-yl)propanal in nucleophilic additions?
- Methodology : Perform kinetic studies under varied conditions (e.g., polar aprotic vs. protic solvents) to assess nucleophile accessibility. Compare to analogs like 3-(4-methoxyphenyl)propanal, where electron-donating groups alter electrophilicity . Use Hammett plots to correlate substituent effects (σ values) with reaction rates. Computational tools (e.g., Gaussian) can map frontier molecular orbitals to predict regioselectivity.
Q. What are the challenges in synthesizing enantiopure 3-(4-Methylpyridin-3-yl)propanal, and how can chiral resolution be achieved?
- Methodology : Synthesize via asymmetric catalysis (e.g., Jacobsen epoxidation followed by oxidation) or use chiral auxiliaries. For resolution, employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IB) or enzymatic kinetic resolution (e.g., lipase-catalyzed acylations). Monitor enantiomeric excess (ee) via circular dichroism (CD) or chiral shift reagents in NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
